2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide
Description
2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenoxy group and a chloro-dimethoxyphenyl group attached to a propanamide backbone
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO4/c1-10(24-12-6-4-11(18)5-7-12)17(21)20-14-9-15(22-2)13(19)8-16(14)23-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQNGRXERCGNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 4-bromophenoxypropanoic acid: The 4-bromophenol is then reacted with 3-chloropropanoic acid in the presence of a base such as potassium carbonate to form 4-bromophenoxypropanoic acid.
Amidation Reaction: The 4-bromophenoxypropanoic acid is then reacted with 4-chloro-2,5-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Hydrolysis: The major products are 4-bromophenoxypropanoic acid and 4-chloro-2,5-dimethoxyaniline.
Scientific Research Applications
2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound can be used to study the effects of specific functional groups on biological activity.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenoxy and chloro-dimethoxyphenyl groups can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide
- 2-(4-bromophenoxy)-N-(4-methoxy-2,5-dimethylphenyl)propanamide
- 2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethylphenyl)propanamide
Uniqueness
2-(4-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)propanamide is unique due to the specific combination of functional groups it possesses. The presence of both bromine and chlorine atoms, along with the dimethoxyphenyl group, can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
